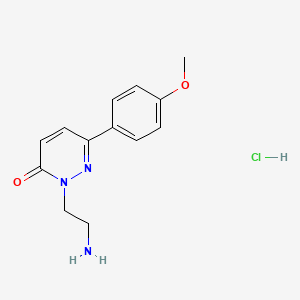

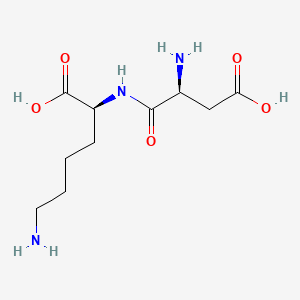

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its common name if any, and its classification in terms of organic, inorganic, etc.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, etc.Scientific Research Applications

Synthesis and Antimicrobial Activities : Alonazy, Al-Hazimi, and Korraa (2009) explored the synthesis of pyridazinones, including derivatives similar to the compound , and assessed their antimicrobial activities. However, they found these compounds to be mostly inactive against microbes (Alonazy, Al-Hazimi, & Korraa, 2009).

Synthesis and Chemical Properties : A study by Koza et al. (2013) reported the synthesis of a novel class of compounds, including pyridazin-4(5H)-one derivatives, starting from certain ester functionalities and exploring their chemical properties (Koza et al., 2013).

Derivative Synthesis and Chemical Behavior : Soliman and El-Sakka (2011) discussed the synthesis of various 3(2H)-pyridazinone derivatives, examining their chemical behavior under different conditions (Soliman & El-Sakka, 2011).

Antibacterial Activities : Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized compounds based on a 2-ethoxycarbonylthieno[2,3-c]pyridazine structure and evaluated their antibacterial activities (Al-Kamali et al., 2014).

Reactivity and Synthesis : Coelho et al. (2005) studied the reactivity of certain pyridazin-3(2H)-one compounds and their synthesis under specific conditions (Coelho et al., 2005).

Novel Synthesis Approaches : Dragovich et al. (2008) described a novel synthesis approach for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, a related class of compounds, outlining their preparation and initial scope limitations (Dragovich et al., 2008).

Synthesis and Pharmacological Evaluation : Husain et al. (2017) conducted a study on the synthesis of novel pyridazine derivatives, including their analgesic and anti-inflammatory activities (Husain et al., 2017).

Potential Anti-inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones and evaluated their potential as anti-inflammatory and analgesic agents (Sharma & Bansal, 2016).

Synthesis and Anticancer Activities : Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including possible applications of the compound and areas where further study is needed.

Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.

properties

IUPAC Name |

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14;/h2-7H,8-9,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIAPVLICWOBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)